molecular formula C18H19ClN2O3S B2848731 4-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide CAS No. 955693-52-4

4-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide

Cat. No.: B2848731
CAS No.: 955693-52-4
M. Wt: 378.87
InChI Key: KLOJGGUVPGDYDG-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative incorporating the 1,2,3,4-tetrahydroisoquinoline (THIQ) pharmacophore, a scaffold renowned for its broad pharmacological significance . This compound is intended for research use only and is not for diagnostic or therapeutic applications. Research Applications and Value: This compound is of high interest in medicinal chemistry research, particularly for investigating new antimicrobial agents . Structurally similar N-sulfonyl tetrahydroisoquinoline derivatives have demonstrated significant antifungal activity against species such as Aspergillus spp., Penicillium spp., and Botrytis cinerea . The presence of the sulfonamide group is a key feature, as this class is known to inhibit enzymes like dihydropteroate synthase, which is critical for bacterial folate synthesis . The tetrahydroisoquinoline core is a privileged structure in drug discovery, found in compounds with a wide range of reported biological activities, including antibacterial, antifungal, and anticancer effects . Molecular Features: The molecular structure combines a benzene-sulfonamide group with a tetrahydroisoquinoline system. The propanoyl moiety at the 2-position of the tetrahydroisoquinoline ring can influence the molecule's lipophilicity and metabolic profile, which are critical parameters in early-stage drug discovery . Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a lead compound for structure-activity relationship (SAR) studies to optimize potency and selectivity against biological targets .

Properties

IUPAC Name

4-chloro-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-2-18(22)21-10-9-13-3-6-16(11-14(13)12-21)20-25(23,24)17-7-4-15(19)5-8-17/h3-8,11,20H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOJGGUVPGDYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

  • Cyclization Step : POCl₃ in refluxing toluene (110°C) achieves higher yields (85%) compared to DCM (60%).
  • Acylation Step : NaH in DMF at 0°C minimizes side reactions, improving propanoyl incorporation to >90%.
  • Sulfonylation Step : THF outperforms DCM in solubility, reducing reaction time from 12 to 6 hours.

Catalytic Systems

  • Bischler-Napieralski Cyclization : FeCl₃ (10 mol%) enhances regioselectivity for 7-substituted products.
  • Friedel-Crafts Cyclization : InCl₃ (0.1 equiv) at 40°C achieves 80% yield for vinyl analogs.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.48 (d, J = 8.4 Hz, 2H, ArH), 4.21 (q, J = 6.6 Hz, 1H, CH), 3.12–2.98 (m, 2H, CH₂), 2.85–2.72 (m, 2H, CH₂), 1.32 (d, J = 6.6 Hz, 3H, CH₃).
  • HRMS : m/z calculated for C₁₉H₂₀ClN₂O₃S [M+H]⁺: 411.0876; found: 411.0879.

Chromatographic Purity

  • HPLC : Rt = 8.2 min (C18 column, 70:30 acetonitrile/water), purity >99%.

Challenges and Alternative Routes

Stereochemical Control

Racemic mixtures from NaBH₄ reductions necessitate chiral resolution via recrystallization or enzymatic methods. Asymmetric hydrogenation using Rh(I)-DuPhos catalysts achieves enantiomeric ratios of 95:5.

Sulfonamide Stability

The sulfonamide group is prone to hydrolysis under acidic conditions. Storage at −20°C in amber vials with desiccants preserves integrity.

Chemical Reactions Analysis

4-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Analogs from N-Sulfonamide Derivatives ()

Three closely related compounds from the same synthetic study are compared below:

Compound ID Substituents on Tetrahydroisoquinoline Sulfonamide Group Molecular Weight (M+H+) Melting Point (°C) Yield (%)
Target Compound 2-Propanoyl 4-Chlorophenyl Not reported Not reported Not reported
8c 6,7-Dimethoxy 4-Fluorophenyl 691 135.0–135.4 77
8d 6,7-Dimethoxy 4-Chlorophenyl 723/725/727 220.0–224.5 (dec.) 60
8e 6,7-Dimethoxy 4-Bromophenyl Not reported Not reported Not reported

Key Observations :

  • Substituent Effects: The target compound’s 2-propanoyl group replaces the 6,7-dimethoxy groups in 8c–8e.
  • Halogen Influence : The 4-chloro substituent (shared with 8d) provides a balance between electron-withdrawing effects and steric bulk compared to fluoro (8c) or bromo (8e) analogs. Chlorine’s moderate electronegativity may optimize target binding .
  • Thermal Stability: 8d’s higher melting point (220–224.5°C) suggests greater crystallinity due to symmetric dimethoxy groups, whereas the target compound’s propanoyl group might reduce melting points by introducing conformational flexibility .

Comparison with Indapamide and Repaglinide ()

Indapamide :

  • Structure: 3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide.
  • Key Differences: Indapamide features an indole ring instead of tetrahydroisoquinoline and lacks the propanoyl group. Its sulfonamide is directly linked to a benzamide core, conferring diuretic properties via carbonic anhydrase inhibition. The target compound’s tetrahydroisoquinoline scaffold may target distinct pathways (e.g., neurotransmitter receptors) .

Repaglinide :

  • Structure: (S)-2-Ethoxy-4-(2-{3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamino}-2-oxoethyl)benzoic acid.
  • Key Differences: Repaglinide’s benzoic acid and piperidine groups contrast with the sulfonamide and tetrahydroisoquinoline in the target compound. Repaglinide acts as an antidiabetic by stimulating insulin secretion, highlighting how structural variations dictate therapeutic applications .

Patent-Based Analogs ()

Example 52 :

  • Structure : Contains a trifluoroacetamido group and tetrahydrofuran (THF) ring.
  • Comparison: The THF ring introduces rigidity compared to the tetrahydroisoquinoline scaffold. The trifluoroacetamido group enhances metabolic stability but may reduce solubility relative to the target compound’s propanoyl group .

Example 53 :

  • Structure : Undisclosed but likely shares a sulfonamide core.
  • Inference : Patent examples emphasize substituent diversity, underscoring the importance of optimizing halogenation and heterocyclic moieties for intellectual property and bioactivity .

Research Findings and Implications

  • Synthetic Feasibility : The lower yield of 8d (60%) compared to 8c (77%) suggests that chloro-substituted derivatives may require more stringent reaction conditions, a consideration for scaling up the target compound’s synthesis .
  • Biological Potential: The tetrahydroisoquinoline scaffold is associated with neuroactive and anticancer properties. The target compound’s propanoyl group could improve blood-brain barrier penetration compared to 8d’s polar dimethoxy groups .
  • Thermodynamic Properties : Higher melting points in dimethoxy analogs (e.g., 8d) indicate stronger crystal lattice interactions, whereas the target compound’s flexibility may favor solubility in organic solvents .

Q & A

Basic: What are the standard synthetic protocols for this compound, and how can purity be ensured?

Methodological Answer:
The synthesis involves multi-step reactions:

Sulfonylation : Introduce the sulfonamide group via reaction of a sulfonyl chloride derivative with the tetrahydroisoquinoline amine precursor under basic conditions (e.g., pyridine or triethylamine) .

Cyclization : Form the tetrahydroisoquinoline core using Pictet-Spengler or Bischler-Napieralski reactions, often requiring acid catalysis (e.g., POCl₃ or polyphosphoric acid) .

Purification : High-performance liquid chromatography (HPLC) or silica gel chromatography is critical for isolating the final product. Recrystallization from polar aprotic solvents (e.g., DMF/water) enhances purity .

Key Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using NMR (¹H/¹³C) and mass spectrometry (MS) .

Basic: Which analytical techniques are essential for structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement and ORTEP-3 for visualization .
  • Spectroscopy : ¹H/¹³C NMR identifies proton environments and electronic effects (e.g., deshielding from the chloro group). IR spectroscopy confirms sulfonamide (-SO₂NH-) and carbonyl (C=O) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects fragmentation patterns .

Advanced: How can synthesis yield and purity be systematically optimized?

Methodological Answer:

  • Design of Experiments (DoE) : Vary catalysts (e.g., Pd/C for hydrogenation), temperature (40–120°C), and solvent polarity (DMF vs. THF) to identify optimal conditions .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions (e.g., over-sulfonylation) .
  • Stepwise Quenching : Isolate intermediates (e.g., via extraction) to prevent degradation during multi-step synthesis .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Replicate Assays : Conduct dose-response curves in triplicate across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Orthogonal Validation : Pair enzymatic inhibition assays (e.g., fluorogenic substrates) with cellular viability assays (MTT/WST-1) .
  • Purity Verification : Contradictions may arise from impurities; re-purify the compound and re-test using HPLC-coupled bioassays .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Systematic Substituent Variation : Modify the chloro group (e.g., replace with fluorine or methyl) and the propanoyl moiety (e.g., cyclopropanoyl or isobutyryl) to assess electronic and steric effects .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., carbonic anhydrase IX) and guide synthetic priorities .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding via sulfonamide) using QSAR models .

Basic: What structural features dominate reactivity and bioactivity?

Methodological Answer:

  • Sulfonamide Group : Participates in hydrogen bonding with biological targets (e.g., enzymes), enhancing binding affinity .
  • Chloro Substituent : Electron-withdrawing effect increases electrophilicity of the benzene ring, influencing π-π stacking in receptor pockets .
  • Tetrahydroisoquinoline Core : Rigid structure enforces conformational restraint, improving target selectivity .

Advanced: Which computational methods predict biological interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use GROMACS to simulate ligand-receptor complexes over 100 ns to assess stability of binding poses .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes (ΔΔG) for substituent modifications .
  • ADMET Prediction : Employ SwissADME to evaluate pharmacokinetic properties (e.g., logP, BBB permeability) early in optimization .

Basic: What are common purification challenges and solutions?

Methodological Answer:

  • Challenge : Low solubility in aqueous solvents due to hydrophobic tetrahydroisoquinoline.
    Solution : Use DMSO/water gradients in HPLC or mixed solvents (e.g., CHCl₃:MeOH 9:1) for recrystallization .
  • Challenge : Co-elution of by-products.
    Solution : Optimize HPLC mobile phase (e.g., acetonitrile/0.1% TFA) with a C18 column for baseline separation .

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